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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G-protein coupled receptors GPR83 and

GPR171, with a focus on their potential functional interaction in rats. While direct evidence in

rats is limited, this document synthesizes findings from rodent and in vitro studies to offer a

framework for investigation. We present known signaling pathways, comparative data, and

detailed experimental protocols to facilitate further research into the physiological and

pharmacological implications of GPR83 and GPR171 interaction.

Introduction to GPR83 and GPR171
GPR83 and GPR171 are two G-protein coupled receptors that have garnered interest due to

their roles in regulating feeding, metabolism, and neurological processes. Notably, their

respective endogenous ligands, PEN (for GPR83) and BigLEN (for GPR171), are derived from

the same precursor protein, proSAAS, suggesting a potential for coordinated function.[1][2]

Studies in cell lines have shown that co-expression of GPR83 and GPR171 can alter the

signaling properties of each receptor, pointing towards a functional interaction.[1][2] Although

much of the current understanding comes from studies in mice and cultured cells, the high

sequence homology of these receptors across rodent species suggests these findings may be

relevant to rats.
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The following table summarizes the key characteristics of GPR83 and GPR171 based on

available literature.

Feature GPR83 GPR171

Endogenous Ligand
PEN (ProSAAS-derived

neuropeptide)[1]

BigLEN (ProSAAS-derived

neuropeptide)

Alternative Agonist Zinc (II) -

Primary Signaling Pathway(s)

Gq/11 (leading to increased

IP3), Gi (leading to decreased

cAMP)

Gi/o (leading to decreased

cAMP)

Known Functions

Regulation of feeding and

reward behavior,

thermogenesis, anxiety

Suppression of T cell

activation, regulation of

feeding and metabolism

Potential Interaction

Suggested functional

interaction and co-localization

with GPR171 in some brain

regions. Evidence of

homodimerization.

Suggested functional

interaction and co-localization

with GPR83 in some brain

regions.

Signaling Pathways
The signaling cascades initiated by GPR83 and GPR171 are crucial to their physiological roles.

Below are diagrams illustrating their primary signaling pathways based on current knowledge.
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Figure 1: GPR83 Signaling Pathways.

Plasma Membrane

GPR171 Gαi/o
Activates

Adenylyl
Cyclase

Inhibits

ATPBigLEN cAMPConverts to

Click to download full resolution via product page

Figure 2: GPR171 Signaling Pathway.

Investigating GPR83-GPR171 Interaction:
Experimental Protocols
The following protocols provide a foundation for researchers to investigate the potential

physical and functional interaction between GPR83 and GPR171 in rat brain tissue.

Co-Immunoprecipitation (Co-IP) to Detect Physical
Interaction
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This protocol aims to determine if GPR83 and GPR171 are part of the same protein complex in

rat brain lysates.

Methodology:

Tissue Homogenization: Dissect the rat brain region of interest (e.g., hypothalamus, striatum)

on ice and homogenize in a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-

40 or Triton X-100) and protease inhibitors.

Lysate Preparation: Centrifuge the homogenate to pellet cellular debris. Collect the

supernatant containing solubilized membrane proteins. Determine the protein concentration

of the lysate.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific

binding.

Incubate the pre-cleared lysate with a primary antibody specific for GPR83 (or GPR171)

overnight at 4°C with gentle rotation.

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours

at 4°C to capture the antibody-protein complexes.

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to

remove non-specifically bound proteins.

Elution and Western Blotting:

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against GPR171 (or GPR83, the reciprocal

experiment) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Controls:

Isotype Control: Use a non-specific IgG antibody of the same isotype as the

immunoprecipitating antibody to control for non-specific binding to the beads.

Input Control: Run a sample of the initial lysate to confirm the presence of both GPR83 and

GPR171 in the starting material.
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Co-Immunoprecipitation Workflow
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Figure 3: Co-IP Experimental Workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1460552?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Förster/Bioluminescence Resonance Energy Transfer
(FRET/BRET) for In-Cell Interaction
FRET and BRET are powerful techniques to measure the proximity of two proteins in living

cells, providing evidence of direct interaction.

Methodology:

Construct Generation: Create expression vectors encoding GPR83 and GPR171 fused to a

FRET/BRET donor (e.g., CFP or Renilla Luciferase) and acceptor (e.g., YFP or GFP),

respectively. Both N- and C-terminal fusions should be generated and tested.

Cell Culture and Transfection: Culture a suitable rat-derived cell line (e.g., primary neurons

or a neuroblastoma line) and co-transfect with the donor- and acceptor-fused GPR83 and

GPR171 constructs.

FRET/BRET Measurement:

FRET: Excite the donor fluorophore and measure the emission from both the donor and

acceptor fluorophores. An increase in acceptor emission upon donor excitation indicates

FRET.

BRET: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission

at wavelengths corresponding to the donor and acceptor. An increase in the ratio of

acceptor to donor emission indicates BRET.

Data Analysis: Calculate the FRET/BRET ratio. A significantly higher ratio in cells co-

expressing both constructs compared to control cells (expressing donor or acceptor alone, or

with a non-interacting partner) indicates interaction.

Controls:

Positive Control: Co-express a known interacting protein pair fused to the donor and

acceptor.

Negative Control: Co-express the donor-fused GPR83 with an acceptor-fused non-

interacting membrane protein.
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Downstream Signaling Assays to Assess Functional
Interaction
These assays determine how the co-expression and co-activation of GPR83 and GPR171

affect their canonical signaling pathways.

Methodology for cAMP Measurement:

Cell Culture and Transfection: Culture rat primary neurons or a suitable cell line and transfect

with expression vectors for GPR83, GPR171, or both.

Cell Treatment:

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Stimulate cells with the GPR83 agonist (PEN or Zinc), the GPR171 agonist (BigLEN), or a

combination of both. Include an untreated control.

cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a

competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence-

based assay.

Data Analysis: Compare the cAMP levels across different treatment groups. A non-additive

effect (synergistic or inhibitory) on cAMP levels in cells co-expressing both receptors and

treated with both agonists would suggest a functional interaction.

Methodology for Inositol Phosphate (IP3) Measurement:

Cell Culture and Transfection: Culture rat primary neurons or a cell line and transfect with

expression vectors for GPR83, GPR171, or both.

Cell Labeling and Treatment:

Label the cells with myo-[³H]inositol.

Treat the cells with LiCl to inhibit inositol monophosphatase.
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Stimulate with PEN, BigLEN, or both.

IP3 Quantification: Lyse the cells and isolate the inositol phosphates using anion-exchange

chromatography. Measure the radioactivity of the IP3 fraction using a scintillation counter.

Data Analysis: Compare the IP3 levels. A change in the PEN-induced IP3 production in the

presence of BigLEN and GPR171 would indicate a functional modulation.

Expected Outcomes and Interpretations
The following table outlines the potential outcomes of the proposed experiments and their

interpretations regarding the functional interaction between GPR83 and GPR171.

Experiment Possible Outcome Interpretation

Co-Immunoprecipitation

Detection of GPR171 in the

GPR83 immunoprecipitate

(and vice versa).

GPR83 and GPR171

physically associate in a

protein complex in rat brain

tissue.

FRET/BRET

A significant FRET/BRET

signal in cells co-expressing

GPR83 and GPR171.

GPR83 and GPR171 are in

close proximity (<10 nm),

suggesting direct interaction or

formation of a heteromer.

cAMP Assay

The combined effect of PEN

and BigLEN on cAMP levels is

significantly different from the

sum of their individual effects.

The Gi/o-coupled signaling of

GPR83 and GPR171 is

functionally modulated upon

co-activation, indicating

heteromerization or allosteric

interaction.

IP3 Assay

BigLEN treatment alters the

PEN-induced IP3 production in

cells co-expressing both

receptors.

The Gq/11-coupled signaling

of GPR83 is allosterically

modulated by GPR171

activation, confirming a

functional interaction.
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Conclusion
The investigation into the functional interaction between GPR83 and GPR171 in rats presents

a compelling area of research with potential implications for understanding complex

physiological processes and for novel drug development. While current direct evidence in rats

is sparse, the information from related models strongly suggests a functional interplay. The

experimental framework provided in this guide offers a systematic approach to elucidate the

nature of this interaction, from physical association to functional modulation of signaling

pathways. The outcomes of these studies will be critical in validating the GPR83-GPR171

complex as a potential therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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